(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Catalog No.
S526268
CAS No.
26444-49-5
M.F
C57H51O12P3
M. Wt
1020.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylphenyl) diphenyl phosphate;(3-methylpheny...

CAS Number

26444-49-5

Product Name

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

IUPAC Name

(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Molecular Formula

C57H51O12P3

Molecular Weight

1020.9 g/mol

InChI

InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3

InChI Key

QXDTWBUYOSGCSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

solubility

In water, 2.4 mg/L at 25 °C
In water, 2.6 mg/L at 25 °C
Insoluble in glycerol; soluble in most organic solvents except glycerol

Synonyms

Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate;

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

The exact mass of the compound (2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate is 358.097 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.4 mg/l at 25 °cin water, 2.6 mg/l at 25 °cinsoluble in glycerol; soluble in most organic solvents except glycerol. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Flame Retardants

    Historically, a related compound called cresyl diphenyl phosphate (mixed isomers of methyl-substituted phenyl diphenyl phosphates) was used as a flame retardant. However, due to safety concerns, its use has been restricted [ECHA - European Union, Substance Information - PHOSPHORIC ACID, DIPHENYL TOLYL ESTER, ]. There is limited investigation into MDPPs as potential alternatives, but research suggests they may not be as effective [ECHA - Registration Dossier, PHOSPHORIC ACID, DIPHENYL TOLYL ESTER, (hidden)]

  • Organic Synthesis

    Due to the presence of a reactive phosphate group, MDPPs could potentially be used as intermediates in organic synthesis. However, there is no current research available on this specific application.

  • New Material Development

    The aromatic structure of MDPPs suggests potential for applications in new material development. For instance, they could be incorporated into polymers or used as modifiers for existing materials. However, further research is needed to explore this possibility.

The compounds (2-Methylphenyl) diphenyl phosphate, (3-Methylphenyl) diphenyl phosphate, and (4-Methylphenyl) diphenyl phosphate are organophosphate esters characterized by the presence of a phosphate group bonded to two phenyl groups and a methyl-substituted phenyl group. These compounds are part of a larger class of chemicals known for their applications as flame retardants, plasticizers, and additives in various industrial processes. Each compound exhibits slight variations in their chemical structure due to the position of the methyl group on the phenyl ring, influencing their physical and chemical properties.

Organophosphates can have various hazards, including:

  • Toxicity: They can act as cholinesterase inhibitors, disrupting nerve impulses and causing serious health problems [].
  • Flammability: They may be flammable and pose a fire hazard [].

The chemical behavior of these compounds is primarily dictated by their phosphate ester functional group. They can undergo hydrolysis, particularly in the presence of water, yielding phenol derivatives and phosphoric acid. The general reaction can be represented as:

R O P O O R +H2OR OH+R OH+H3PO4\text{R O P O O R }+H_2O\rightarrow \text{R OH}+\text{R OH}+\text{H}_3\text{PO}_4

where RR represents the methyl-substituted phenyl group and RR' represents the diphenyl moiety. Additionally, these compounds can participate in nucleophilic substitution reactions, which are common in organophosphate chemistry.

The synthesis of these compounds typically involves the reaction between phenols and phosphorus oxychloride or phosphorus trichloride. The general synthetic route can be outlined as follows:

  • Preparation of Phenol Derivatives: Methyl-substituted phenols are synthesized or obtained.
  • Phosphorylation: The phenol derivatives are reacted with phosphorus oxychloride in an organic solvent under reflux conditions.
  • Neutralization: The resulting phosphoric acid esters are neutralized with a base to yield the final product.

For example, the synthesis of (3-Methylphenyl) diphenyl phosphate can be summarized as:

C6H5O P O O C6H5+C7H9O(3Methylphenyl) diphenyl phosphate\text{C}_6\text{H}_5\text{O P O O }\text{C}_6\text{H}_5+\text{C}_7\text{H}_9\text{O}\rightarrow (3-\text{Methylphenyl})\text{ diphenyl phosphate}

These organophosphate esters find utility in various industries:

  • Flame Retardants: Used in plastics and textiles to reduce flammability.
  • Plasticizers: Enhance flexibility and durability in polymer products.
  • Additives: Incorporated into lubricants and hydraulic fluids for improved performance.

Their unique properties make them suitable for use in complex articles such as vehicles, machinery, and electrical products .

The following compounds share structural similarities with (2-Methylphenyl) diphenyl phosphate, (3-Methylphenyl) diphenyl phosphate, and (4-Methylphenyl) diphenyl phosphate:

  • Diphenyl cresyl phosphate
  • Bis(3-methylphenyl) phenyl phosphate
  • Diphenyl p-tolyl phosphate

Comparison Table

CompoundStructure TypeUnique Features
(2-Methylphenyl) diphenyl phosphateMethyl-substituted phenol esterMethyl group at ortho position
(3-Methylphenyl) diphenyl phosphateMethyl-substituted phenol esterMethyl group at meta position
(4-Methylphenyl) diphenyl phosphateMethyl-substituted phenol esterMethyl group at para position
Diphenyl cresyl phosphateSimilar ester structureUsed widely as a plasticizer
Bis(3-methylphenyl) phenyl phosphateContains two methyl groupsPotentially higher toxicity due to structure
Diphenyl p-tolyl phosphateSimilar ester structureCommonly used in industrial applications

These comparisons highlight how variations in substituent positions can influence the properties and applications of these phosphates. Each compound's unique characteristics make them suitable for specific roles within industrial applications while also raising concerns regarding their environmental impact and biological activity.

Traditional Phosphorylation Reaction Mechanisms

The conventional synthesis of methylphenyl diphenyl phosphates relies fundamentally on phosphorylation reactions employing phosphorus oxychloride as the primary phosphorylating agent [3] [4]. The most widely documented traditional approach involves the nucleophilic substitution reaction between methylphenol derivatives and phosphorus oxychloride in the presence of a base catalyst [5]. This methodology proceeds through a systematic mechanism where the hydroxyl group of the methylphenol attacks the electrophilic phosphorus atom in phosphorus oxychloride, facilitating the formation of the phosphate ester linkage .

The reaction stoichiometry typically follows a 3:1 molar ratio of phenolic substrate to phosphorus oxychloride, ensuring complete tri-esterification [3]. Temperature control remains critical throughout the process, with optimal reaction conditions maintained between 0-50°C to minimize side reactions such as hydrolysis and decomposition . The presence of pyridine or triethylamine serves dual purposes: neutralizing hydrogen chloride byproduct and shifting the equilibrium toward product formation [4].

Industrial adaptation of this traditional route employs continuous flow reactors to enhance heat dissipation and yield consistency . Post-reaction purification involves washing with sodium bicarbonate to remove residual hydrogen chloride, followed by vacuum distillation at reduced pressure. The boiling points for these compounds typically range from 394.6°C at 760 mmHg for the 2-methylphenyl isomer to similar temperatures for the meta and para derivatives [5] [7].

Catalytic Esterification Processes for Isomer Formation

Recent advances in catalytic esterification have introduced Lewis acid-catalyzed methodologies that offer improved selectivity and reduced environmental impact [8] [9]. Aluminum trifluoromethanesulfonate has emerged as a particularly effective catalyst for the phosphorylation of phenolic substrates, operating under mild conditions at 40°C with reaction times of approximately 14 hours [8]. This catalytic approach demonstrates superior atom economy compared to traditional methods, achieving yields of 85-95% while minimizing waste generation [9].

The mechanistic pathway involves the formation of a more nucleophilic phosphite intermediate under the Lewis acid and Brønsted acid system [8]. The catalyst facilitates the formation of carbocationic intermediates from the phenolic substrates, which subsequently undergo nucleophilic attack by the activated phosphorus species [9]. This mechanism proves particularly advantageous for generating specific isomers, as the electronic environment around the methyl substituent influences the reactivity and selectivity of the esterification process.

Catalytic enhancements using aluminum chloride and zinc bromide have also shown promise, though with slightly reduced efficiency compared to the aluminum triflate system [9]. The versatility of these catalytic systems allows for the preparation of diverse phosphate ester structures while maintaining consistent reaction conditions across different methylphenyl isomers [10].

Recent Advances in Green Synthesis Approaches

The contemporary emphasis on sustainable chemistry has driven significant innovations in environmentally friendly synthesis methodologies [11] [12]. Electrochemical oxidative dehydrogenative coupling represents a breakthrough approach for phosphate ester formation, featuring metal-free and oxidant-free conditions that dramatically reduce environmental impact [13]. This methodology operates under ambient conditions while achieving excellent conversion rates and product purity.

Mechanochemical phosphorylation using condensed phosphates offers another paradigm shift toward sustainable synthesis [14]. This approach bypasses traditional high-energy intermediates such as white phosphorus, instead employing sodium triphosphate and pyrophosphate as phosphorylating agents [14]. The mechanochemical process operates at room temperature with reaction times ranging from 1-4 hours, though yields typically remain lower at 32-63% compared to traditional methods [14].

The development of phosphorylated systems using renewable feedstocks represents a significant advancement in green chemistry applications [12]. Solid-phase modification methods have demonstrated remarkable efficiency in achieving phosphorus contents of approximately 20% with minimal structural degradation [12]. These approaches utilize phosphoric acid and urea in consecutive reaction steps, employing vacuum conditions to prevent degradation while achieving structurally well-defined products [12].

Microwave-assisted synthesis has gained attention as an energy-efficient alternative, reducing reaction times and energy consumption while maintaining product quality [11]. The integration of process intensification strategies, including ultrasound and photochemical activation, continues to expand the toolkit of sustainable synthesis options for organophosphate production [11].

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of methylphenyl diphenyl phosphates encounters multifaceted challenges that significantly impact manufacturing economics and product quality [15] [16]. Raw material costs constitute a primary concern, with phosphorus extraction and processing representing resource-intensive operations that contribute substantially to overall production expenses [16]. The global phosphate ester market, valued at USD 1.16 billion in 2024 and projected to reach USD 2.86 billion by 2030, reflects both the commercial importance and the economic pressures facing manufacturers [17].

Temperature control during large-scale synthesis presents critical engineering challenges [18]. The exothermic nature of phosphorylation reactions requires sophisticated heat management systems to maintain uniform temperature distribution across industrial reactors [19]. Advanced reactor designs incorporating continuous flow systems and enhanced heat transfer capabilities have proven essential for maintaining product consistency and preventing thermal degradation [18].

Moisture sensitivity remains a persistent challenge in industrial operations, as trace water content can lead to hydrolysis and reduced product yields [20]. Implementation of comprehensive moisture control systems, including inert atmosphere maintenance and continuous drying agent circulation, is essential for achieving acceptable production standards . The phosphate ester production process typically operates under reduced pressure conditions, with temperatures strictly regulated between 135-165°C when employing direct esterification methods [21].

Purification techniques for industrial-scale operations primarily rely on vacuum distillation and chromatographic separation methods [18]. The separation of isomeric methylphenyl diphenyl phosphates requires precise control of distillation parameters, as the boiling points of the three isomers differ by only small margins [5] [7]. Column chromatography using petroleum ether and ethyl acetate mixtures provides effective separation, though the scale-up of chromatographic processes presents significant cost and logistical challenges for industrial applications [4].

Waste management considerations have become increasingly important as environmental regulations strengthen globally [22]. The traditional synthesis route generates hydrogen chloride as a major byproduct, requiring sophisticated neutralization systems and proper disposal protocols [16]. The implementation of closed-loop systems and byproduct recovery processes has emerged as a critical component of modern production facilities [19].

The industrial production capacity for phosphate esters globally is estimated at approximately 850 kilotons per year, with average production costs ranging from USD 3.50-5.20 per kilogram [17]. Energy consumption for phosphate ester production typically ranges from 12-18 MJ per kilogram, reflecting the energy-intensive nature of the synthesis and purification processes [23]. Process optimization efforts continue to focus on reducing both energy consumption and raw material waste while maintaining product quality standards required for commercial applications [24].

Quality control in industrial settings necessitates comprehensive analytical protocols including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic analysis to ensure isomeric purity and chemical composition [1] [7]. The development of inline monitoring systems and real-time quality assessment tools represents an ongoing area of technological advancement in industrial phosphate ester production [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless transparent liquid

Exact Mass

358.097

Boiling Point

390 °C at 760 mm Hg

Flash Point

450 °F (232 °C) (Closed cup)

Density

1.208 at 25 °C

LogP

log Kow = 4.51

Odor

Very slight odo

Appearance

Solid powder

Melting Point

Freezing point: -38 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vapor Pressure

1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/

Dates

Last modified: 08-15-2023
1: Tan H, Chen D, Peng C, Liu X, Wu Y, Li X, Du R, Wang B, Guo Y, Zeng EY. Novel and Traditional Organophosphate Esters in House Dust from South China: Association with Hand Wipes and Exposure Estimation. Environ Sci Technol. 2018 Sep 21. doi: 10.1021/acs.est.8b02933. [Epub ahead of print] PubMed PMID: 30199231.
2: Tao Y, Shang Y, Li J, Feng J, He Z, Covaci A, Wang P, Luo J, Mao X, Shi B, Hu L, Luo D, Mei S. Exposure to organophosphate flame retardants of hotel room attendants in Wuhan City, China. Environ Pollut. 2018 May;236:626-633. doi: 10.1016/j.envpol.2018.01.079. PubMed PMID: 29433103.
3: Chen Y, Fang J, Ren L, Fan R, Zhang J, Liu G, Zhou L, Chen D, Yu Y, Lu S. Urinary metabolites of organophosphate esters in children in South China: Concentrations, profiles and estimated daily intake. Environ Pollut. 2018 Apr;235:358-364. doi: 10.1016/j.envpol.2017.12.092. Epub 2018 Jan 4. PubMed PMID: 29306213.
4: Christia C, Poma G, Besis A, Samara C, Covaci A. Legacy and emerging organophosphοrus flame retardants in car dust from Greece: Implications for human exposure. Chemosphere. 2018 Apr;196:231-239. doi: 10.1016/j.chemosphere.2017.12.132. Epub 2017 Dec 23. PubMed PMID: 29304461.
5: Björnsdotter MK, Romera-García E, Borrull J, de Boer J, Rubio S, Ballesteros-Gómez A. Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust from different microenvironments in Spain and the Netherlands and estimation of human exposure. Environ Int. 2018 Mar;112:59-67. doi: 10.1016/j.envint.2017.11.028. Epub 2017 Dec 18. PubMed PMID: 29268159.
6: Vojta Š, Melymuk L, Klánová J. Changes in Flame Retardant and Legacy Contaminant Concentrations in Indoor Air during Building Construction, Furnishing, and Use. Environ Sci Technol. 2017 Oct 17;51(20):11891-11899. doi: 10.1021/acs.est.7b03245. Epub 2017 Sep 27. PubMed PMID: 28910084.
7: Huang C, Li N, Yuan S, Ji X, Ma M, Rao K, Wang Z. Aryl- and alkyl-phosphorus-containing flame retardants induced mitochondrial impairment and cell death in Chinese hamster ovary (CHO-k1) cells. Environ Pollut. 2017 Nov;230:775-786. doi: 10.1016/j.envpol.2017.07.024. Epub 2017 Jul 19. PubMed PMID: 28732339.
8: Kosarac I, Kubwabo C, Foster WG. Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 1;1014:24-30. doi: 10.1016/j.jchromb.2016.01.035. Epub 2016 Jan 28. PubMed PMID: 26869296.
9: Schang G, Robaire B, Hales BF. Organophosphate Flame Retardants Act as Endocrine-Disrupting Chemicals in MA-10 Mouse Tumor Leydig Cells. Toxicol Sci. 2016 Apr;150(2):499-509. doi: 10.1093/toxsci/kfw012. Epub 2016 Jan 21. PubMed PMID: 26794138.
10: Gao L, Shi Y, Li W, Liu J, Cai Y. Occurrence and distribution of organophosphate triesters and diesters in sludge from sewage treatment plants of Beijing, China. Sci Total Environ. 2016 Feb 15;544:143-9. doi: 10.1016/j.scitotenv.2015.11.094. Epub 2015 Dec 3. PubMed PMID: 26657359.
11: Jarema KA, Hunter DL, Shaffer RM, Behl M, Padilla S. Acute and developmental behavioral effects of flame retardants and related chemicals in zebrafish. Neurotoxicol Teratol. 2015 Nov-Dec;52(Pt B):194-209. doi: 10.1016/j.ntt.2015.08.010. Epub 2015 Sep 5. PubMed PMID: 26348672; PubMed Central PMCID: PMC4768762.
12: Kucharska A, Cequier E, Thomsen C, Becher G, Covaci A, Voorspoels S. Assessment of human hair as an indicator of exposure to organophosphate flame retardants. Case study on a Norwegian mother-child cohort. Environ Int. 2015 Oct;83:50-7. doi: 10.1016/j.envint.2015.05.015. Epub 2015 Jun 14. PubMed PMID: 26081984.
13: Du Z, Wang G, Gao S, Wang Z. Aryl organophosphate flame retardants induced cardiotoxicity during zebrafish embryogenesis: by disturbing expression of the transcriptional regulators. Aquat Toxicol. 2015 Apr;161:25-32. doi: 10.1016/j.aquatox.2015.01.027. Epub 2015 Jan 29. PubMed PMID: 25661707.
14: Vaibhav K, Shrivastava P, Tabassum R, Khan A, Javed H, Ahmed ME, Islam F, Safhi MM, Islam F. Delayed administration of zingerone mitigates the behavioral and histological alteration via repression of oxidative stress and intrinsic programmed cell death in focal transient ischemic rats. Pharmacol Biochem Behav. 2013 Nov 15;113:53-62. doi: 10.1016/j.pbb.2013.10.008. Epub 2013 Oct 18. PubMed PMID: 24141173.
15: Roth T, Urpi Bertran R, Pöhlein M, Wolf M, van Eldik R. Gas chromatographic determination of phosphate-based flame retardants in styrene-based polymers from waste electrical and electronic equipment. J Chromatogr A. 2012 Nov 2;1262:188-95. doi: 10.1016/j.chroma.2012.08.070. Epub 2012 Aug 28. PubMed PMID: 23022238.
16: Brommer S, Harrad S, Van den Eede N, Covaci A. Concentrations of organophosphate esters and brominated flame retardants in German indoor dust samples. J Environ Monit. 2012 Sep;14(9):2482-7. doi: 10.1039/c2em30303e. Epub 2012 Aug 1. PubMed PMID: 22854617.
17: Ali N, Dirtu AC, Van den Eede N, Goosey E, Harrad S, Neels H, 't Mannetje A, Coakley J, Douwes J, Covaci A. Occurrence of alternative flame retardants in indoor dust from New Zealand: indoor sources and human exposure assessment. Chemosphere. 2012 Sep;88(11):1276-82. doi: 10.1016/j.chemosphere.2012.03.100. Epub 2012 Apr 30. PubMed PMID: 22551874.
18: Schindler BK, Förster K, Angerer J. Quantification of two urinary metabolites of organophosphorus flame retardants by solid-phase extraction and gas chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2009 Oct;395(4):1167-71. doi: 10.1007/s00216-009-3064-6. PubMed PMID: 19763550.
19: Lotti M, Caroldi S, Moretto A. Blood copper in organophosphate-induced delayed polyneuropathy. Toxicol Lett. 1988 May;41(2):175-80. PubMed PMID: 2835831.
20: Carrington CD, Burt CT, Abou-Donia MB. In vivo 31P nuclear magnetic resonance studies on the absorption of triphenyl phosphite and tri-o-cresyl phosphate following subcutaneous administration in hens. Drug Metab Dispos. 1988 Jan-Feb;16(1):104-9. PubMed PMID: 2894937.

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